Sodium tetrachloroplatinate(II) hydrate

Overview

Description

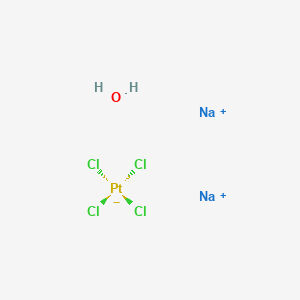

Sodium tetrachloroplatinate(II) hydrate is a useful research compound. Its molecular formula is Cl4H2Na2OPt and its molecular weight is 400.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Novel Complex Formation

Sodium tetrachloroplatinate(II) hydrate is instrumental in forming novel complexes. For example, it was used in preparing the tetrapalladium(II)-containing polyoxometalate Pd(II)4(α-P2W15O56)2 as its hydrated sodium salt, exhibiting unique structural characteristics and stability in aqueous solutions (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).

2. Kinetics of Hydrate Formation

Research into the kinetics of hydrate formation has been influenced by sodium halide salts, including this compound. These salts impact the hydrogen bonding between water molecules and can alter the rate of hydrate growth, as observed in studies involving tetrahydrofuran hydrate (Hoseinynezhad & Varaminian, 2019).

3. Role in Surfactant Effects on Hydrate Formation

In experiments studying the effects of surfactants on clathrate hydrate formation, this compound played a role. These studies explored how different sodium alkyl sulfates, including this compound, influenced the formation behavior and structural properties of hydrates (Okutani, Kuwabara, & Mori, 2008).

4. Hydrate Transformation Studies

This compound is used in the study of hydrate transformations, such as the transition from tetrahydrate to monohydrate forms of certain compounds. This is critical in understanding the stability and transformation kinetics of pharmaceuticals and other materials (Kitamura, Tada, Okamoto, & Yasuda, 2004).

5. Applications in Energy Storage and Purification

It has also been a subject of research in the field of energy storage, particularly in the study of phase change materials for thermal energy storage. Sodium sulfate decahydrate, a compound related to this compound, has been explored for its potential in energy storage applications (Purohit & Sistla, 2020).

6. Water Desalination Research

Finally, the compound has relevance in water desalination research. Studies involving crystallization technologies, including the formation of hydrates with this compound, have been conducted to explore new methods of water purification (Karamoddin & Varaminian, 2016).

Mechanism of Action

Target of Action

Sodium Tetrachloroplatinate(II) Hydrate is a complex compound with platinum at its core. Platinum compounds are generally known to interact with dna molecules, forming adducts and causing dna damage, which can lead to cell death .

Mode of Action

It’s known that platinum compounds can bind to dna, causing distortion of the dna helix, hindrance of replication, and transcription, ultimately leading to cell death .

Biochemical Pathways

Platinum compounds are known to interfere with dna replication and transcription, which can affect numerous biochemical pathways within the cell .

Pharmacokinetics

It’s known that platinum compounds are generally administered intravenously and can distribute throughout the body, binding to various proteins and dna .

Result of Action

The interaction of platinum compounds with dna can lead to dna damage, inhibition of replication and transcription, and ultimately cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be stored at room temperature in a dry and cool place to maintain its stability .

Biochemical Analysis

Biochemical Properties

Sodium tetrachloroplatinate(II) hydrate plays a significant role in biochemical reactions, particularly in the field of catalysis. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to interact with metalloproteins, which contain metal ions that are essential for their biological activity. The platinum ion in this compound can bind to the active sites of these metalloproteins, altering their structure and function . This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can interfere with cellular metabolism by binding to key metabolic enzymes, thereby altering their activity and affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The platinum ion in the compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of stable platinum-biomolecule complexes . This binding can result in the inhibition of enzyme activity, disruption of DNA replication and transcription, and changes in gene expression. Additionally, this compound can induce the formation of reactive oxygen species (ROS), which can further damage cellular components and contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage, including oxidative stress, DNA damage, and apoptosis. These effects are time-dependent and can vary based on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to severe toxicity, including organ damage, immune system suppression, and even mortality in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can bind to and inhibit key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . This inhibition can lead to alterations in metabolic flux and changes in metabolite levels within the cell. Additionally, this compound can affect the redox balance within cells by interacting with antioxidant enzymes and promoting the generation of reactive oxygen species.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different biomolecules. This compound can accumulate in certain tissues, leading to localized effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment. For example, in the nucleus, this compound can bind to DNA and interfere with replication and transcription processes.

Properties

IUPAC Name |

disodium;tetrachloroplatinum(2-);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPPPFPHULPBK-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

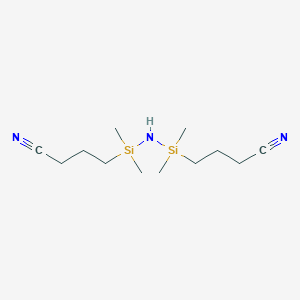

O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718726 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-21-4 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium, tetrachloroplatinum(2-), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)